4-(Butan-2-yl)benzoyl chloride
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Overview
Description
4-(Butan-2-yl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It consists of a benzene ring substituted with a butan-2-yl group and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Butan-2-yl)benzoyl chloride can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-(Butan-2-yl)benzene with thionyl chloride or oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of 4-(Butan-2-yl)benzoic acid using phosphorus pentachloride or thionyl chloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to produce 4-(Butan-2-yl)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: Can be used to introduce the 4-(Butan-2-yl)benzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Requires aqueous conditions, often with a mild acid or base to facilitate the reaction.
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride and anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
4-(Butan-2-yl)benzoic acid: Formed from hydrolysis.
Scientific Research Applications
4-(Butan-2-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)benzoyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
4-(Butan-2-yl)benzoyl chloride can be compared with other benzoyl chlorides and acyl chlorides:
Benzoyl Chloride: Similar structure but lacks the butan-2-yl group. Used in similar reactions but may have different reactivity and applications.
4-Methylbenzoyl Chloride: Contains a methyl group instead of a butan-2-yl group. May have different steric and electronic effects on reactivity.
4-(Butan-2-yl)benzoic Acid: The carboxylic acid counterpart of this compound. Less reactive but can be converted to the acyl chloride.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various chemical and research applications.
Properties
CAS No. |
86156-81-2 |
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Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-butan-2-ylbenzoyl chloride |
InChI |
InChI=1S/C11H13ClO/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3 |
InChI Key |
CIWJDUCJGYWRLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
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